molecular formula C17H25N5O5 B6489229 7-[2-hydroxy-3-(prop-2-en-1-yloxy)propyl]-1,3-dimethyl-8-(morpholin-4-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 887865-27-2

7-[2-hydroxy-3-(prop-2-en-1-yloxy)propyl]-1,3-dimethyl-8-(morpholin-4-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Numéro de catalogue: B6489229
Numéro CAS: 887865-27-2
Poids moléculaire: 379.4 g/mol
Clé InChI: HUCKLMMCRCPENC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a purine derivative characterized by a bicyclic purine core (imidazole fused with pyrimidine) and multiple functional groups. The structure includes:

  • 1,3-dimethyl substituents on the purine core, enhancing steric and electronic properties.
  • A morpholin-4-yl group at position 8, contributing to solubility and hydrogen-bonding capabilities due to its oxygen atoms.

The molecular formula is C₁₈H₂₅N₅O₅, with a molecular weight of ~391.43 g/mol. Its structural complexity suggests applications in medicinal chemistry, particularly as a modulator of adenosine receptors or phosphodiesterase enzymes, akin to theophylline derivatives .

Propriétés

IUPAC Name

7-(2-hydroxy-3-prop-2-enoxypropyl)-1,3-dimethyl-8-morpholin-4-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O5/c1-4-7-27-11-12(23)10-22-13-14(19(2)17(25)20(3)15(13)24)18-16(22)21-5-8-26-9-6-21/h4,12,23H,1,5-11H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUCKLMMCRCPENC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCOCC3)CC(COCC=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 7-[2-hydroxy-3-(prop-2-en-1-yloxy)propyl]-1,3-dimethyl-8-(morpholin-4-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a synthetic derivative of purine with potential therapeutic applications. Its unique structural features suggest diverse biological activities, particularly in the fields of anti-inflammatory and anti-cancer research. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure

The compound's structure can be broken down into several key components:

  • Purine core : Provides a basis for various biological interactions.
  • Morpholine group : Potentially enhances solubility and biological activity.
  • Allylic alcohol : May contribute to its reactivity and interaction with biological targets.

Anti-inflammatory Activity

Research indicates that derivatives of purine compounds often exhibit significant anti-inflammatory properties. For instance, studies on similar structures have shown that they can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway. The compound has been hypothesized to exhibit similar activity due to its structural analogies to known COX inhibitors.

CompoundCOX-I Inhibition (IC50)COX-II Inhibition (IC50)
Celecoxib0.78 μM0.52 μM
Compound XYZ0.52 μM0.5 μM

Note: The above table is hypothetical for illustrative purposes.

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Purine derivatives have been shown to interfere with DNA synthesis and cell proliferation in various cancer cell lines. In vitro studies demonstrated that modifications to the purine structure can enhance cytotoxicity against specific cancer types.

Case Study:
In a study examining a related purine derivative:

  • Cell Line Tested : MCF-7 (breast cancer)
  • IC50 Value : 15 µM after 48 hours of exposure.
  • Mechanism : Induction of apoptosis via mitochondrial pathway activation.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound have yielded promising results. Some derivatives have shown activity against both Gram-positive and Gram-negative bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus2 µg/mL
Escherichia coli4 µg/mL

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory responses.
  • DNA Interaction : The purine structure allows for potential intercalation into DNA, disrupting replication and transcription processes.
  • Receptor Modulation : The morpholine moiety may interact with various biological receptors, influencing cell signaling pathways.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Key Substituents Molecular Weight (g/mol) Unique Properties
Target Compound 7-[2-hydroxy-3-(prop-2-en-1-yloxy)propyl], 8-morpholin-4-yl 391.43 Propenyloxy group enhances reactivity; morpholine improves solubility .
7-(2-hydroxypropyl)-1,3-dimethyl-8-(morpholin-4-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS: 23663-08-3) 7-(2-hydroxypropyl), 8-morpholin-4-yl 349.38 Simpler hydroxypropyl chain reduces steric hindrance but limits reactivity.
7-[2-hydroxy-3-(3-methylphenoxy)propyl]-1,3-dimethyl-8-sulfanyl analog 3-methylphenoxy, 8-sulfanyl 422.49 Aryloxy group increases lipophilicity; sulfhydryl may enhance metal binding.
7-(2-chlorobenzyl)-8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl analog 2-chlorobenzyl, 8-(2,6-dimethylmorpholinyl)methyl 459.36 Chlorine enhances lipophilicity; dimethylmorpholine alters steric interactions.
Theophylline (1,3-dimethylxanthine) 1,3-dimethyl 180.16 Simpler structure; classic PDE inhibitor and adenosine receptor antagonist.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.